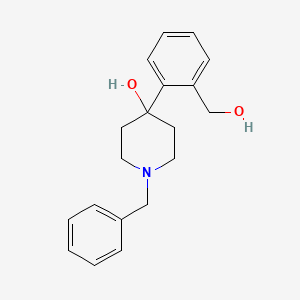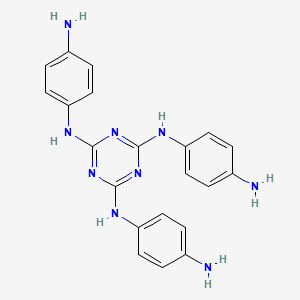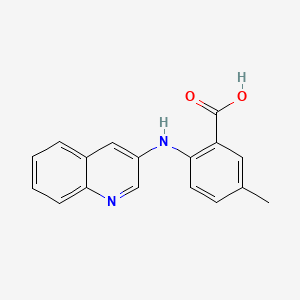
n-propylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl zinc bromide is an organozinc compound with the chemical formula C3H7ZnBr. It is a member of the organozinc halides family, which are known for their reactivity and utility in organic synthesis. Propyl zinc bromide is typically used as a reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl zinc bromide can be synthesized through the reaction of propyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:
C3H7Br + Zn → C3H7ZnBr
Industrial Production Methods
In industrial settings, the preparation of organozinc halides like propyl zinc bromide often involves the use of activated zinc. This can be achieved through methods such as the Rieke zinc method, where zinc is activated by a redox reaction with zinc chloride and lithium metal in the presence of an electron carrier like naphthalene .
Chemical Reactions Analysis
Types of Reactions
Propyl zinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing halide ions in organic compounds.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Coupling Reactions: It can participate in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with propyl zinc bromide include:
Carbonyl Compounds: For the formation of alcohols.
Halides: For substitution reactions.
Catalysts: Such as palladium or nickel for coupling reactions.
Major Products Formed
The major products formed from reactions involving propyl zinc bromide include:
Alcohols: From addition to carbonyl compounds.
Alkanes: From coupling reactions with halides.
Scientific Research Applications
Propyl zinc bromide has several applications in scientific research, including:
Organic Synthesis: It is used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Energy Storage: It is used in the development of zinc-bromine batteries, which are promising for energy storage applications
Mechanism of Action
The mechanism of action of propyl zinc bromide involves its role as a nucleophile in chemical reactions. It can donate electrons to electrophilic centers in other molecules, facilitating the formation of new chemical bonds. In coupling reactions, it forms a transient complex with the catalyst, which then facilitates the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to propyl zinc bromide include:
- Methyl zinc bromide (CH3ZnBr)
- Ethyl zinc bromide (C2H5ZnBr)
- Butyl zinc bromide (C4H9ZnBr)
Uniqueness
Propyl zinc bromide is unique in its balance of reactivity and stability. Compared to methyl and ethyl zinc bromides, it offers a longer carbon chain, which can be advantageous in certain synthetic applications. Compared to butyl zinc bromide, it is less sterically hindered, making it more reactive in certain reactions.
Properties
Molecular Formula |
C3H7BrZn |
|---|---|
Molecular Weight |
188.4 g/mol |
IUPAC Name |
zinc;propane;bromide |
InChI |
InChI=1S/C3H7.BrH.Zn/c1-3-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
BXIZKCIGQKZYGR-UHFFFAOYSA-M |
Canonical SMILES |
CC[CH2-].[Zn+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6'-bromo-4,4-difluorospiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B8484122.png)







![3-methyl-2-thioxo-1H-pyrido[3,2-e]pyrimidin-4-one](/img/structure/B8484173.png)


![7-Allylamino-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8484187.png)


